Choline ascorbate

Description

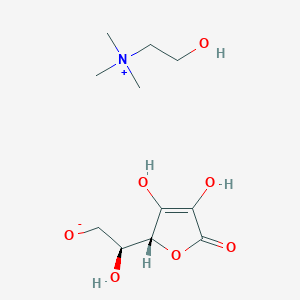

Structure

2D Structure

Properties

CAS No. |

576-01-2 |

|---|---|

Molecular Formula |

C11H21NO7 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethanolate;2-hydroxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C6H7O6.C5H14NO/c7-1-2(8)5-3(9)4(10)6(11)12-5;1-6(2,3)4-5-7/h2,5,8-10H,1H2;7H,4-5H2,1-3H3/q-1;+1/t2-,5+;/m0./s1 |

InChI Key |

FSJVVVCZSRCTBM-RXSVEWSESA-N |

Isomeric SMILES |

C[N+](C)(C)CCO.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)[O-] |

Canonical SMILES |

C[N+](C)(C)CCO.C(C(C1C(=C(C(=O)O1)O)O)O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modification Research

Methodologies for Choline (B1196258) Ascorbate (B8700270) Synthesis

Research into choline ascorbate has led to the development of distinct synthetic methodologies, focusing on both its crystalline salt form and its formulation as a component in Natural Deep Eutectic Solvents (NADES).

The synthesis of crystalline this compound has been approached through several chemical pathways. A primary issue addressed in synthetic research is the compound's limited thermal and oxidative stability, which can lead to discoloration. google.com

One established method involves the reaction of ascorbic acid with choline in a solvent medium, followed by the distillation of the solvent to recover the product. google.com A variation of this approach dissolves choline in methanol (B129727), to which a suspension of ascorbic acid in methanol is added in substantially equimolar amounts. google.com

Another synthetic route produces crystalline this compound by reacting ascorbic acid with trimethylamine (B31210) and ethylene (B1197577) oxide. google.com This reaction is typically performed in water, a water-miscible organic solvent, or a mixture thereof, at temperatures ranging from -20°C to 80°C. google.com A preferred temperature range is between -10°C and 40°C, with an optimal range of 0°C to 30°C for achieving a particularly pure crystalline product. google.com

A further preparation variant involves the reaction of choline chloride with sodium ascorbate. google.com This process also takes place in a solvent like water or a water-miscible organic solvent within a similar temperature range. The sodium chloride formed as a byproduct is filtered off before the crystallization of the this compound. google.com

| Reactants | Solvent(s) | Temperature Range | Key Process Step | Reference |

| Ascorbic Acid, Choline | Methanol | Not specified | Distillation of solvent | google.com |

| Ascorbic Acid, Trimethylamine, Ethylene Oxide | Water, water-miscible organic solvent, or mixture | -20°C to 80°C (Optimal: 0°C to 30°C) | Crystallization from solvent | google.com |

| Choline Chloride, Sodium Ascorbate | Water, water-miscible organic solvent, or mixture | -20°C to 80°C | Filtration of sodium chloride byproduct before crystallization | google.com |

Natural Deep Eutectic Solvents (NADES) are mixtures of compounds that form a eutectic with a melting point much lower than that of the individual components. The combination of choline chloride (ChCl), a hydrogen bond acceptor (HBA), and L-ascorbic acid, a hydrogen bond donor (HBD), forms a well-studied NADES. nih.govresearchgate.net

The preparation is generally straightforward, involving the mixing of choline chloride and ascorbic acid, often with mild heating (e.g., 60-90°C) and stirring, until a clear, homogeneous liquid is formed. researchgate.netnih.gov The molar ratio of the components is a critical parameter. While various ratios have been explored, a stable liquid is consistently formed at specific ranges. For instance, one study found that stable, non-crystalline mixtures were formed at ChCl to ascorbic acid molar ratios of 1:1 and 1.5:1. researchgate.net Another report mentions a stable deep eutectic solvent of ascorbic acid and choline chloride at a 1:2 molar ratio maintained its properties for up to six months. frontiersin.org The formation of the NADES is attributed to the strong hydrogen bonding interactions between the chloride anion of choline chloride and the hydroxyl groups of ascorbic acid. researchgate.netcurtin.edu.au

The inclusion of water is another key factor in the preparation and properties of these NADES. cobiss.net Adding water can reduce the viscosity of the solvent system. cobiss.net Studies have investigated water content ranging from 0% to 50% (w/w). cobiss.netrsc.org For example, one study noted that a NADES composed of choline chloride and ascorbic acid with 10 wt% water showed significantly enhanced solubility for certain antioxidant extracts. cobiss.net

| Components | Molar Ratio (HBA:HBD) | Preparation Method | Key Feature | Reference |

| Choline Chloride, Ascorbic Acid | 2:1 | Not specified | Stable for subsequent studies | curtin.edu.au |

| Choline Chloride, Ascorbic Acid | 1:1 and 1.5:1 | Heating with stirring | Formation of a stable, non-crystalline liquid | researchgate.net |

| Choline Chloride, Ascorbic Acid | 1:2 | Not specified | Maintained antioxidant properties for up to 6 months | frontiersin.org |

| Choline Chloride, Ascorbic Acid | Not specified | Microwave irradiation with 20% water (w/w) | Used for cytotoxicity profiling | rsc.org |

Derivatization and Analogue Synthesis Research

Research extends beyond the direct synthesis of this compound to include the exploration of other choline salts and the use of ascorbic acid analogues in forming deep eutectic solvents.

The ability of choline to form salts and deep eutectic solvents is not limited to ascorbic acid. A wide range of organic acids have been successfully combined with choline chloride to create novel solvent systems. mdpi.com These organic acids act as hydrogen bond donors (HBDs) that interact with the choline salt. mdpi.com

Examples of organic acids investigated include:

Malic acid, Citric acid, and Lactic acid : These have been combined with choline chloride to form NADES, with studies confirming the formation of strong hydrogen-bond networks. nih.govrsc.orgnih.govacs.org Research on choline chloride-malonic acid mixtures has shown that esterification can occur as a side reaction. acs.org

Ellagic acid : Methods have been developed to produce choline salts of ellagic acid, such as dicholine ellagate, with a focus on creating low-odor, high-purity, and stable products. google.com

Diols and Amides : Beyond traditional acids, compounds like 1,4-butanediol, 1,6-hexanediol, glycerol, urea, and acetamide (B32628) have also been used as HBDs with choline salts to create DES with varied solvation properties. mdpi.comosti.gov

This research demonstrates that the properties of choline-based DES can be tuned by systematically changing the HBD, influencing characteristics like hydrogen bond acidity and basicity. osti.gov For instance, DES comprised of organic acid HBDs tend to exhibit dominant hydrogen bond acidity. osti.gov

To further expand the library of available green solvents, research has been conducted on the formation of deep eutectic solvents (DES) using natural analogues of L-ascorbic acid with choline chloride. researchgate.netnih.gov These studies provide insight into how structural modifications of the HBD affect the physicochemical properties of the resulting DES.

Key ascorbic acid analogues investigated include:

D-Glucurono-6,3-lactone

L-Gulonolactone

D-Gulonolactone

These lactones, which are intermediates in the biosynthesis of ascorbic acid, were mixed with choline chloride using a heating and stirring method to screen for DES formation. researchgate.netwhiterose.ac.uk The successful formation of DES was observed, resulting in glass-forming fluids with eutectic melting occurring at temperatures significantly below the melting points of the individual components. nih.govwhiterose.ac.uk The resulting DES exhibited physicochemical properties, such as viscosity and flow behavior, that were comparable to other known DES systems. nih.gov This work expands the range of DES that can be produced from naturally occurring, bio-derived components. researchgate.net

Biochemical and Molecular Mechanisms of Choline Ascorbate Components

Ascorbate-Dependent Enzymatic Cofactor Activities

Ascorbate (B8700270), a crucial water-soluble vitamin, functions as a vital cofactor for a diverse family of enzymes known as Fe(II)/2-oxoglutarate-dependent dioxygenases (2-OGDDs). These enzymes play a critical role in a variety of biological processes by catalyzing the addition of a hydroxyl group to numerous substrates. The catalytic action of 2-OGDDs is dependent on a non-heme iron atom at their active site, which must be maintained in its reduced ferrous (Fe²⁺) state to remain active. Ascorbate ensures the continuous cycling of these enzymes by reducing the iron from its oxidized ferric (Fe³⁺) state back to the ferrous state. nih.govacs.orgpnas.org

The family of Fe(II)/2-oxoglutarate-dependent dioxygenases encompasses a wide range of enzymes that are integral to numerous physiological pathways. bohrium.comnih.gov These enzymes all share a common requirement for non-heme iron (Fe²⁺), molecular oxygen (O₂), and 2-oxoglutarate as co-substrates, with ascorbate acting as an essential cofactor. researchgate.net During the enzymatic reaction, one atom of oxygen is incorporated into the substrate, while the other is used to form succinate. researchgate.net Ascorbate's primary role in this system is to maintain the iron atom in its catalytically active reduced state. acs.orgpnas.org Without ascorbate, the iron can become oxidized to Fe³⁺, leading to the inactivation of the enzyme. nih.gov

A well-established function of ascorbate as a cofactor is in the activity of prolyl hydroxylases, which are essential for the synthesis of collagen. nih.govtandfonline.com Collagen, the most abundant protein in the extracellular matrix of mammals, requires the hydroxylation of proline residues to form stable triple-helical structures. tandfonline.combiorxiv.org This hydroxylation is catalyzed by collagen prolyl 4-hydroxylases (C-P4Hs), which are located in the endoplasmic reticulum. tandfonline.comtandfonline.com

In vitro studies using cultured fibroblasts from chick embryo tendons have demonstrated that the addition of ascorbate leads to a significant increase in the rate of hydroxyproline (B1673980) synthesis. nih.gov This effect is attributed to ascorbate's role as a cofactor in the hydroxylation reaction, rather than an activation of the enzyme itself. nih.gov Animal models have further solidified this understanding, showing that ascorbate deficiency leads to impaired collagen synthesis and connective tissue defects. nih.gov Research in various experimental fibrosis models has shown that increased collagen synthesis is associated with elevated C-P4H activity. tandfonline.com

Ascorbate also participates in the biosynthesis of monoamines and steroid hormones. nih.gov Research on rat brain tissue has shown that L-ascorbic acid can increase the levels of neurosteroids such as pregnenolone, allotetrahydrodeoxycorticosterone, and dehydroepiandrosterone (B1670201) in a concentration-dependent manner. nih.gov The effect of ascorbate on neurosteroid levels was found to be region-dependent within the brain. For instance, in the hippocampus, progesterone (B1679170) and allopregnanolone (B1667786) levels were also increased. nih.gov

The mechanism of this action appears to be linked to the serotonergic system. The effects of L-ascorbic acid were mimicked by serotonin (B10506) agonists like 5-hydroxytryptamine, and the effect was diminished by pretreatment with a serotonin synthesis inhibitor. nih.gov Furthermore, the action of L-ascorbic acid was blocked by nonselective serotonin antagonists, suggesting that ascorbate may modulate neurosteroidogenesis by influencing the activation of serotonin receptors. nih.gov

Ascorbate is a key regulator of the cellular response to changes in oxygen availability through its role in the degradation of Hypoxia-Inducible Factor (HIF)-1α. frontiersin.org HIF-1 is a transcription factor that controls the expression of numerous genes involved in adapting to low oxygen (hypoxic) conditions. molbiolcell.orgmolbiolcell.org The stability of the HIF-1α subunit is regulated by a class of Fe(II)/2-oxoglutarate-dependent dioxygenases known as HIF prolyl-hydroxylases (PHDs). molbiolcell.orgresearchgate.net

Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on HIF-1α. molbiolcell.orgresearchgate.net This hydroxylation event allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize and bind to HIF-1α, targeting it for degradation by the proteasome. frontiersin.org Ascorbate is an essential cofactor for the activity of these PHDs. frontiersin.orgnih.gov A decrease in intracellular ascorbate levels can lead to reduced PHD activity, resulting in the stabilization of HIF-1α even in the presence of oxygen. molbiolcell.orgnih.gov Studies have shown that supplementing cells with ascorbate can restore PHD activity and inhibit HIF-1α protein stability. molbiolcell.org

Emerging evidence has highlighted the critical role of ascorbate in epigenetic regulation, specifically in the processes of DNA and histone demethylation. researchgate.netnih.gov Ascorbate acts as a cofactor for two important classes of enzymes involved in these processes: the Ten-eleven translocation (TET) dioxygenases and the Jumonji C (JmjC)-domain-containing histone demethylases. nih.govbenthamdirect.com

TET enzymes catalyze the oxidation of 5-methylcytosine (B146107) (5mC), a primary epigenetic mark, to 5-hydroxymethylcytosine (B124674) (5hmC) and further oxidized forms, which are steps in the process of active DNA demethylation. nih.gov Similarly, JmjC-domain-containing histone demethylases remove methyl groups from histone proteins, thereby altering chromatin structure and gene expression. researchgate.netnih.gov Both of these enzyme families are Fe(II)/2-oxoglutarate-dependent dioxygenases and require ascorbate for their optimal activity. researchgate.netbenthamdirect.com Ascorbate is thought to enhance their catalytic efficiency by reducing the iron at the enzyme's active site from the Fe³⁺ to the Fe²⁺ state. pnas.org

Choline's Role in Core Biochemical Processes

Choline (B1196258) is an essential nutrient that plays a multifaceted role in numerous core biochemical processes. healthline.comnih.gov Although the body can synthesize small amounts of choline in the liver, it is not sufficient to meet human needs, making dietary intake necessary. nih.gov

One of the primary functions of choline is its role in maintaining the structural integrity of cell membranes. healthline.comnih.gov It is a precursor for the synthesis of phosphatidylcholine and sphingomyelin (B164518), two major phospholipids (B1166683) that are vital components of all cell membranes. nih.gov

Choline is also essential for the synthesis of acetylcholine (B1216132), a critical neurotransmitter involved in memory, mood, muscle control, and other functions of the nervous system. nih.govwikipedia.org Furthermore, choline contributes to lipid transport and metabolism. healthline.com It is required for the production of lipoproteins, which are necessary for transporting lipids from the liver. nih.gov A deficiency in choline can lead to the accumulation of fat in the liver, a condition known as nonalcoholic fatty liver disease (NAFLD). nih.gov

In addition, choline serves as a source of methyl groups for various metabolic reactions. nih.gov Through its metabolite, betaine (B1666868), choline participates in the methylation of homocysteine to form methionine. oregonstate.edu Methionine is a precursor to S-adenosylmethionine (SAM), a universal methyl donor involved in the synthesis of DNA, RNA, and proteins. wikipedia.org Choline also plays a role in modulating gene expression and cell membrane signaling. nih.gov

| Function of Choline | Key Molecules Involved | Significance |

| Cell Membrane Structure | Phosphatidylcholine, Sphingomyelin | Maintains the structural integrity of all plant and animal cells. nih.gov |

| Neurotransmission | Acetylcholine | Crucial for memory, mood, muscle control, and nervous system functions. nih.govwikipedia.org |

| Lipid Metabolism | Lipoproteins | Essential for transporting lipids from the liver, preventing fat accumulation. nih.gov |

| Methyl Group Donation | Betaine, Methionine, S-adenosylmethionine (SAM) | Supports methylation reactions vital for DNA synthesis and gene expression. wikipedia.orgoregonstate.edu |

| Gene Expression | - | Modulates the expression of various genes. nih.gov |

| Cell Signaling | - | Participates in cell membrane signaling pathways. nih.gov |

Phospholipid Biosynthesis and Membrane Integrity

Choline is a fundamental nutrient crucial for the structural integrity and signaling functions of cells. nih.govnih.gov Its primary role in this context is as a precursor for the synthesis of two major phospholipids: phosphatidylcholine and sphingomyelin. nih.govoregonstate.edu These phospholipids are indispensable components of all cellular membranes, contributing to their fluidity, stability, and function. nih.govnih.gov

The synthesis of phosphatidylcholine from choline occurs primarily through the cytidine (B196190) diphosphocholine (CDP-choline) pathway. oregonstate.edu This process is vital as phosphatidylcholine is the most abundant phospholipid in most mammalian membranes, accounting for a significant portion of their composition. wikipedia.org The structural integrity of every cell, from neurons to hepatocytes, is dependent on a continuous supply of choline to produce these essential phospholipids. nih.gov Inadequate choline can compromise membrane integrity, which has been linked to various cellular dysfunctions. nih.gov

Key Roles of Choline in Membrane Synthesis

| Phospholipid | Primary Synthesis Pathway | Function | Reference |

|---|---|---|---|

| Phosphatidylcholine | CDP-choline pathway | Major structural component of cell membranes, essential for membrane fluidity and integrity. | nih.govoregonstate.edu |

| Sphingomyelin | Synthesized from phosphatidylcholine | Key component of the myelin sheath in nerve cells and plays a role in signal transduction. | nih.govoregonstate.edu |

Methylation Pathways and Methyl Group Donation

Choline is a significant source of methyl groups, which are vital for a multitude of metabolic reactions, including the synthesis of S-adenosylmethionine (SAM). nih.govmdpi.com SAM is the universal methyl donor for the methylation of DNA, histones, and other molecules, playing a critical role in epigenetic regulation of gene expression and other cellular processes. mdpi.comnih.gov

Within the mitochondria, choline can be oxidized to form betaine. youtube.com Betaine then participates in the methionine cycle by donating a methyl group to homocysteine to regenerate methionine, a reaction catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT). mdpi.complos.org This pathway is particularly important in the liver and kidneys. mdpi.com By contributing to the pool of methionine, choline indirectly supports the synthesis of SAM and, consequently, all SAM-dependent methylation reactions. mdpi.com A deficiency in choline can lead to decreased SAM levels and an increase in plasma homocysteine, highlighting its crucial role in one-carbon metabolism. mdpi.com

Precursor Role in Neurotransmitter Synthesis (e.g., Acetylcholine)

One of the most well-documented functions of choline is its role as the direct precursor for the synthesis of the neurotransmitter acetylcholine. nih.govwikipedia.org This synthesis occurs in cholinergic neurons, where the enzyme choline acetyltransferase catalyzes the reaction between choline and acetyl coenzyme A to form acetylcholine. sigmaaldrich.comnih.gov

The availability of choline in the brain can directly influence the rate of acetylcholine synthesis. sigmaaldrich.comresearchgate.net Choline is transported into the brain from the bloodstream and taken up by cholinergic neurons through a high-affinity uptake system. williams.edu The sources of this choline include dietary intake, breakdown of choline-containing phospholipids in cell membranes, and recycling of choline from the synaptic cleft after acetylcholine has been hydrolyzed by acetylcholinesterase. williams.educonsensus.app The synthesis of acetylcholine is critical for numerous functions in the nervous system, including memory, mood, muscle control, and other cognitive processes. nih.govhealthline.com

Sources of Choline for Acetylcholine Synthesis

| Source | Mechanism | Significance | Reference |

|---|---|---|---|

| Dietary Intake | Transport across the blood-brain barrier. | Provides an external supply of choline to the brain. | sigmaaldrich.comwilliams.edu |

| Phospholipid Hydrolysis | Breakdown of membrane phospholipids like phosphatidylcholine releases free choline. | Acts as an endogenous storage pool for choline. | consensus.apppnas.orgnih.gov |

| Synaptic Recycling | Reuptake of choline after the breakdown of acetylcholine in the synaptic cleft. | An efficient mechanism to reuse choline for further neurotransmitter synthesis. | williams.educonsensus.app |

Regulation of Lipid Metabolism (non-clinical investigations)

Non-clinical studies have demonstrated that choline plays a vital role in lipid metabolism, particularly in the liver. nih.gov Choline, in the form of phosphatidylcholine, is essential for the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver. plos.orgresearchgate.net VLDLs are responsible for transporting fats, specifically triglycerides, from the liver to other tissues in the body. plos.org

In instances of choline deficiency, the synthesis of phosphatidylcholine is impaired. This leads to a reduced ability to export triglycerides from the liver, resulting in their accumulation within hepatocytes. nih.gov This condition is a hallmark of non-alcoholic fatty liver disease (NAFLD). nih.govnih.gov Studies in muscle cells have also shown that choline availability can affect membrane lipid composition and intracellular lipid metabolism, leading to the accumulation of triacylglycerol. nih.gov Furthermore, some animal studies have suggested that choline supplementation may influence circulating concentrations of cholesterol and lipoproteins. researchgate.net Growing evidence also points to a role for choline in mitochondrial metabolism, where its deficiency can lead to altered membrane composition and impaired fatty acid β-oxidation. clinicaltrials.gov

Redox Chemistry and Antioxidant Functionality of Ascorbate

Ascorbate, or Vitamin C, is a potent water-soluble antioxidant that plays a critical role in protecting the body against oxidative damage caused by free radicals and other reactive oxygen species (ROS). nih.govumich.edu

Mechanisms of Direct Radical Scavenging

Ascorbate can directly scavenge a wide variety of reactive oxygen and nitrogen species, including the superoxide (B77818) radical, hydroxyl radical, and peroxyl radicals. ahajournals.orgmdpi.com It acts as a reducing agent, donating a single electron to these highly reactive species, thereby neutralizing them. mdpi.com This process converts ascorbate into the relatively stable and less reactive ascorbyl radical. researchgate.netrsc.org

The ascorbyl radical can then undergo a further one-electron oxidation to form dehydroascorbic acid, or it can be reduced back to ascorbate. researchgate.net The ability of ascorbate to efficiently donate electrons makes it a primary defense against aqueous free radicals in plasma and the cytoplasm of cells. umich.edu There are several proposed mechanisms for its radical-scavenging activity, including hydrogen-atom transfer (HAT), electron transfer followed by proton transfer (ET-PT), and sequential proton-loss electron transfer (SPLET), with the predominant mechanism often depending on the reaction environment. nih.gov A novel pathway has also been discovered where ascorbate scavenges alkylperoxyl radicals through addition rather than just electron transfer. mdpi.com

Regeneration of Other Antioxidants (e.g., Tocopherol)

Beyond its direct radical-scavenging activities, ascorbate plays a crucial role in the antioxidant network by regenerating other important antioxidants, most notably α-tocopherol (Vitamin E). ahajournals.org Tocopherol is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. When tocopherol scavenges a lipid peroxyl radical, it is converted into the tocopheroxyl radical, losing its antioxidant capacity. mdpi.com

Ascorbate, being water-soluble, can interact with the tocopheroxyl radical at the membrane surface and donate an electron to regenerate the active antioxidant form of tocopherol. nih.govahajournals.org This synergistic interaction between ascorbate and tocopherol provides a more comprehensive antioxidant defense system, protecting both the aqueous and lipid compartments of the cell. nih.govumich.edu The ascorbyl radical formed in this process can then be recycled back to ascorbate by other cellular reductase systems. researchgate.net

Iron Reduction for Cellular Uptake and Enzyme Reactivation

The ascorbate component of choline ascorbate plays a crucial role in the biogeochemistry of iron, significantly influencing its absorption and cellular utilization. A primary mechanism by which ascorbate enhances iron uptake is through its potent reducing properties. In the gastrointestinal tract, dietary non-heme iron is predominantly in the ferric (Fe³⁺) state, which is largely insoluble at the neutral pH of the small intestine and thus poorly absorbed. Ascorbic acid efficiently reduces ferric iron to the more soluble ferrous iron (Fe²⁺), which can then be transported across the apical membrane of enterocytes by the divalent metal transporter 1 (DMT1). researchgate.net This reduction is a critical step for enhancing the bioavailability of dietary iron.

Beyond simple reduction, studies on the human epithelial Caco-2 cell line have provided evidence that ascorbate can also enhance the apical uptake of ferric iron through the formation of a Fe³⁺–ascorbate complex. nih.govnih.govresearchgate.net This suggests a dual mechanism where ascorbate not only facilitates iron reduction but also acts as a chelator, forming a soluble complex that can be directly taken up by intestinal cells. nih.gov The uptake of this complex is a concentration-dependent process. nih.govresearchgate.net

The interaction between iron and ascorbate can also lead to pro-oxidant effects, which have implications for enzyme activity. In the presence of iron, ascorbate can participate in the Fenton reaction, a process that generates highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂). researchgate.net This reaction involves the reduction of Fe³⁺ to Fe²⁺ by ascorbate, followed by the reaction of Fe²⁺ with H₂O₂. The resulting hydroxyl radicals can cause site-specific damage to a wide range of biomolecules, including enzymes, leading to their inactivation. nih.govwhiterose.ac.uk This pro-oxidant activity underscores the complex role of the ascorbate-iron interplay, where the same reducing capability that enhances iron absorption can also contribute to cellular damage under certain conditions.

While the role of ascorbate in iron metabolism is well-defined, the direct involvement of the choline component in iron reduction and cellular uptake is less characterized. Choline is an essential nutrient critical for various physiological functions, including neurotransmitter synthesis and cell membrane integrity. rsc.org Research has shown that prenatal choline supplementation can partially mitigate the long-term neurocognitive impairments caused by early-life iron deficiency, suggesting an indirect interaction between choline and iron-dependent processes in the brain. rsc.org However, direct evidence of choline's participation in the biochemical mechanisms of intestinal iron absorption, akin to ascorbate's role, is not prominently featured in current scientific literature.

Table 1: Mechanisms of Ascorbate in Iron Metabolism

| Mechanism | Description | Key Outcome |

|---|---|---|

| Reduction | Ascorbate donates an electron to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Increased solubility and bioavailability of iron for absorption by DMT1. |

| Chelation | Ascorbate forms a soluble complex with ferric iron (Fe³⁺). | Facilitates the direct uptake of the Fe³⁺–ascorbate complex by intestinal cells. |

| Pro-oxidant Activity (Fenton Reaction) | Ascorbate reduces Fe³⁺ to Fe²⁺, which then reacts with hydrogen peroxide to produce hydroxyl radicals. | Potential for oxidative damage to cellular components, including enzyme inactivation. |

Intermolecular Interactions within this compound Deep Eutectic Solvents

This compound can be considered a type of deep eutectic solvent (DES), which is a mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that exhibits a significant depression in melting point compared to its individual components. mdpi.com In the case of a DES formed from choline chloride and ascorbic acid, choline chloride acts as the HBA, while ascorbic acid serves as the HBD. nih.gov The unique physicochemical properties of these solvents are governed by the complex network of intermolecular interactions between their constituents. researchgate.net

The primary intermolecular force responsible for the formation and stability of this compound DES is hydrogen bonding. nih.gov Molecular dynamics simulations of DESs composed of choline chloride and ascorbic acid have revealed a stable and intricate hydrogen bond network. nih.gov These simulations indicate that the stability of this network is strongest at the eutectic concentration, which for choline chloride and ascorbic acid has been found to be a molar ratio of 2:1. nih.gov

The key hydrogen bonding interactions occur between the chloride anion (Cl⁻) from choline chloride and the hydroxyl groups of ascorbic acid. acs.org The chloride ion can act as a bridge, forming hydrogen bonds with both the hydroxyl group of the choline cation and the hydroxyl groups of ascorbic acid. researchgate.net This extensive hydrogen bonding disrupts the electrostatic attractions between the choline cations and chloride anions, preventing the crystallization of the individual components and leading to the liquid state of the DES at room temperature. researchgate.netmdpi.com

The nature and strength of these hydrogen bonds are critical determinants of the DES's properties. For instance, the viscosity of choline-based DESs is closely related to the extent and strength of the hydrogen bond network. chemrxiv.org The introduction of water into a this compound DES can disrupt the hydrogen bonding network by occupying positions essential for these interactions, which in turn can alter the solvent's properties. nih.govresearchgate.net

Studies on various choline-based DESs have consistently highlighted the predominant role of hydrogen bonding between the chloride ion and the HBD. acs.org The strength of these interactions can be influenced by the structure of the HBD. For ascorbic acid, the multiple hydroxyl groups provide numerous sites for hydrogen bond formation, contributing to the stability of the resulting DES.

Table 2: Key Intermolecular Interactions in Choline Chloride/Ascorbic Acid DES

| Interacting Species | Type of Interaction | Significance |

|---|---|---|

| Chloride anion (HBA) and Ascorbic acid (HBD) | Hydrogen Bonding | Primary interaction responsible for the formation of the deep eutectic solvent and the depression of the melting point. |

| Choline cation and Chloride anion | Electrostatic Attraction | Disrupted by the formation of hydrogen bonds with ascorbic acid, preventing crystallization. |

| Choline cation and Ascorbic acid | Hydrogen Bonding | Contributes to the overall stability of the hydrogen bond network within the DES. |

| Ascorbic acid molecules | Hydrogen Bonding | Self-association of the HBD, which is balanced by interactions with the HBA. |

Metabolic Pathways and Intermediary Roles in Biological Systems

Choline (B1196258) Metabolic Transformations

Choline is an essential nutrient involved in numerous physiological processes, including the synthesis of cell membranes and neurotransmitters, and as a major source of methyl groups. oregonstate.edu

In the liver and kidneys, choline can be irreversibly oxidized to form betaine (B1666868). oregonstate.eduusda.gov This is a two-step enzymatic process that occurs within the mitochondria. oregonstate.edu

Choline to Betaine Aldehyde : The first step is catalyzed by the FAD-dependent enzyme choline oxidase (or choline dehydrogenase), located on the inner mitochondrial membrane. This reaction converts choline to betaine aldehyde. oregonstate.edufrontiersin.org

Betaine Aldehyde to Betaine : The second step involves the oxidation of betaine aldehyde to betaine, a reaction catalyzed by betaine aldehyde dehydrogenase. This can occur in either the mitochondrial matrix or the cytosol. oregonstate.edu

The formation of betaine is a crucial link between choline and the one-carbon metabolism network. bevital.no Betaine serves as a major methyl (CH₃) group donor for the remethylation of homocysteine to form methionine. oregonstate.edubiochem.net This reaction is catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT), which is primarily found in the liver and kidney. oregonstate.edubevital.no Through this action, betaine plays a vital role in regulating homocysteine levels and providing methyl groups for various methylation reactions. oregonstate.edu

Table 3: Key Molecules in Choline Oxidation and Methyl Transfer

| Compound | Role |

| Choline | Precursor molecule, oxidized in the mitochondria. oregonstate.edu |

| Betaine Aldehyde | Intermediate product in the oxidation of choline. oregonstate.edu |

| Betaine | The final product of choline oxidation; acts as a methyl donor and an osmolyte. oregonstate.edubevital.no |

| Homocysteine | Amino acid that accepts a methyl group from betaine. oregonstate.edu |

| Methionine | Essential amino acid formed from the methylation of homocysteine. oregonstate.edu |

| Choline Oxidase | Enzyme catalyzing the first step of choline oxidation. oregonstate.edu |

| Betaine Aldehyde Dehydrogenase | Enzyme catalyzing the second step of choline oxidation. oregonstate.edu |

| Betaine-Homocysteine Methyltransferase (BHMT) | Enzyme that transfers a methyl group from betaine to homocysteine. oregonstate.edu |

Choline is a fundamental component of several major phospholipids (B1166683), and its metabolism is central to the synthesis and turnover of cell membranes. The primary pathway for the de novo synthesis of phosphatidylcholine (PtdCho), the most abundant phospholipid in mammalian membranes, is the Kennedy pathway. nih.govmdpi.com

The steps are as follows:

Free choline is first phosphorylated by choline kinase to produce phosphocholine (B91661) (PCho). nih.gov

Phosphocholine is then converted to cytidine (B196190) diphosphate (B83284) (CDP)-choline. nih.gov

Finally, the CDP-choline is combined with diacylglycerol (DAG) to synthesize phosphatidylcholine. nih.govmdpi.com

Phosphatidylcholine is subject to breakdown and interconversion. It can be hydrolyzed by phospholipase enzymes. For instance, phospholipase B can deacylate phosphatidylcholine to yield glycerophosphocholine (GPC) and free fatty acids. nih.govunc.edu Glycerophosphocholine can, in turn, be catabolized by glycerophosphocholine phosphodiesterase (GPC-PDE) to release free choline and glycerol-3-phosphate, making the choline available to re-enter the metabolic pool. nih.gov These interconversions among choline, phosphocholine, glycerophosphocholine, and phosphatidylcholine are critical for maintaining membrane integrity, cell signaling, and lipid homeostasis. usda.govnih.gov

Integrated Metabolic Reprogramming Studies (animal and cell culture models)

In murine models of liver fibrosis, a significant metabolic reprogramming event involves the shunting of hexose (B10828440) metabolism towards the synthesis of ascorbate (B8700270). researchgate.netrawdatalibrary.net This metabolic hijacking appears to be a unifying biochemical basis for liver fibrosis, regardless of the initial cause. researchgate.netrawdatalibrary.net Studies using different hepatotoxins such as carbon tetrachloride (CCl4), thioacetamide (B46855) (TAA), and a choline-deficient, amino-acid-defined high-fat diet (HF-CDAA) to induce fibrosis in mice have all pointed to a similar metabolic shift. researchgate.netrawdatalibrary.net

During active fibrogenesis, there is a diminished level of hepatic glucose, galactose, fructose (B13574), and intermediates of the pentose (B10789219) phosphate (B84403) pathway. researchgate.netrawdatalibrary.net Concurrently, there is an elevation in ascorbate levels. researchgate.netrawdatalibrary.net This shift is driven by the increased demand for ascorbate as an essential cofactor for prolyl 4-hydroxylase, an enzyme critical for the maturation of collagen, the hallmark protein of fibrosis. researchgate.netrawdatalibrary.net The increased production of collagen is a key part of the wound-healing response that leads to liver scarring. researchgate.net

Gene expression analysis has revealed that the transcription of aldose reductase Akr1b3 is induced six- to eightfold in these fibrosis models. researchgate.netrawdatalibrary.net This enzyme plays a crucial role in converting glucuronic acid to gulonic acid, a direct precursor for ascorbate synthesis in mice. researchgate.netrawdatalibrary.net This indicates that the increased flux through this pathway is predominantly mediated by the transcriptional upregulation of Akr1b3. researchgate.netrawdatalibrary.net Importantly, this metabolic reprogramming and the associated gene expression changes have been shown to be reversible. researchgate.netrawdatalibrary.net When mice with fibrosis induced by the HF-CDAA diet were switched back to a normal chow diet, their hepatic levels of glucose, galactose, and fructose increased, while ascorbate levels decreased. researchgate.netrawdatalibrary.net

Choline deficiency is a key component in some diet-induced models of liver fibrosis, such as the methionine- and choline-deficient (MCD) diet and the choline-deficient, L-amino acid-defined (CDAA) diet. frontiersin.orgfrontiersin.orgmdpi.com These diets induce hepatic fat accumulation, oxidative stress, and inflammation, which contribute to the development of fibrosis. frontiersin.org While choline's direct role in the shunting of hexose metabolism to ascorbate synthesis is not explicitly detailed in these studies, its deficiency is a trigger for the fibrotic process that necessitates this metabolic reprogramming. frontiersin.orgfrontiersin.orgresearchgate.netrawdatalibrary.net Furthermore, choline supplementation in a mouse model of fibrosis resolution was found to primarily induce genes related to cholesterol homeostasis, without significantly altering fibrosis-related genes. nih.gov

| Hepatic Fibrosis Model | Inducing Agent | Key Metabolic Changes | Key Gene Expression Change | Reference |

|---|---|---|---|---|

| Murine Liver Fibrosis | Carbon Tetrachloride (CCl4) | Diminished hepatic hexoses (glucose, galactose, fructose); elevated ascorbate. | Six- to eightfold induction of Akr1b3 transcription. | researchgate.netrawdatalibrary.net |

| Murine Liver Fibrosis | Thioacetamide (TAA) | Diminished hepatic hexoses; elevated ascorbate. | Six- to eightfold induction of Akr1b3 transcription. | researchgate.netrawdatalibrary.net |

| Murine Liver Fibrosis | High-Fat, Choline-Deficient, Amino-Acid-Defined Diet (HF-CDAA) | Diminished hepatic hexoses; elevated ascorbate. Reversible with diet change. | Six- to eightfold induction of Akr1b3 transcription. | researchgate.netrawdatalibrary.net |

Obesity is characterized by chronic low-grade inflammation and significant metabolic dysregulation, creating a complex interplay between the immune system and metabolism. Studies in obese mouse models have revealed profound perturbations in immune-metabolic networks, with choline metabolism emerging as a notable area of alteration.

In diet-induced obese mice infected with influenza A virus, metabolic profiling of various tissues, including the lungs, revealed distinct metabolic signatures compared to lean infected mice. plos.orgnih.gov These signatures included perturbations in choline metabolism, alongside changes in nucleotide, vitamin, ketone body, amino acid, carbohydrate, and lipid metabolic pathways. plos.orgnih.gov A key finding was the differential association of choline and phosphocholine with T cell populations. In lean mice, lung choline and phosphocholine were positively correlated with regulatory T cells (Tregs) and other CD4+ T cell populations, but this association was absent in obese mice. plos.org This suggests that obesity disrupts the normal immune-metabolic interactions involving choline, which may contribute to the impaired immune responses to infection seen in obesity. plos.org

Further research has highlighted the link between low choline levels and metabolic dysfunction in obesity. researchgate.netbiorxiv.org In a study involving both human participants and the 3xTg-AD mouse model of Alzheimer's disease, obese individuals were found to have significantly lower circulating choline levels compared to those with a healthy BMI. researchgate.netbiorxiv.org These lower choline levels correlated with higher body fat percentage and increased markers of insulin (B600854) resistance. researchgate.netbiorxiv.org When the 3xTg-AD mice were fed a choline-deficient diet, they exhibited significant weight gain, metabolic dysfunction, and exacerbated Alzheimer's-like pathology, mirroring the conditions observed in obese humans. researchgate.netbiorxiv.org

The immune system's cellular components are also directly involved in metabolic regulation within adipose tissue. A specific population of adipose macrophages, termed cholinergic adipose macrophages (ChAMs), has been identified. nih.gov These macrophages express choline acetyltransferase (ChAT) and synthesize acetylcholine (B1216132). nih.gov In mouse models, cold exposure activates β2 adrenergic receptors on ChAMs, leading to increased acetylcholine secretion. nih.gov This acetylcholine then stimulates beige fat thermogenesis, highlighting a direct role for a component of choline metabolism (acetylcholine) in energy expenditure. nih.gov

Obesity alters the populations and functions of various immune cells in adipose tissue, including macrophages, T cells, and innate lymphoid cells (ILCs). ahajournals.orgfrontiersin.org For example, in high-fat diet-fed mice, there is an increase in pro-inflammatory M1-like macrophages and a decrease in anti-inflammatory M2-like macrophages in visceral adipose tissue. frontiersin.org Given the discovery of ChAMs, it is plausible that obesity-induced shifts in macrophage populations and phenotypes also perturb the cholinergic signaling network within adipose tissue, further contributing to metabolic dysregulation. nih.gov

| Model | Condition | Key Findings on Immune-Metabolic Perturbations | Reference |

|---|---|---|---|

| Diet-induced obese mice | Influenza A virus infection | Perturbations in lung choline metabolism. Loss of positive correlation between lung choline/phosphocholine and Treg/CD4+ T cells. | plos.org |

| 3xTg-AD mice | Choline-deficient diet | Significant weight gain, metabolic dysfunction, and heightened systemic inflammation. Parallels findings of low circulating choline in obese humans. | researchgate.netbiorxiv.org |

| Mouse models | Cold exposure / High-fat diet | Cholinergic Adipose Macrophages (ChAMs) synthesize acetylcholine to stimulate beige fat thermogenesis. | nih.gov |

| High-fat diet-induced obese mice | Obesity | Distinct alterations in immune cell populations in airways, including fewer macrophages and Tregs. | aai.org |

Cellular and Subcellular Mechanistic Investigations

Choline (B1196258) and Ascorbate (B8700270) Transport Mechanisms

The cellular uptake of the constituent components of choline ascorbate, choline and ascorbic acid, is mediated by distinct and specific transport proteins. These transporters are crucial for maintaining intracellular concentrations necessary for various physiological functions.

Choline Transporters

The uptake of choline into cells is mediated by a different set of transporters. These can be broadly categorized into three groups: high-affinity choline transporter 1 (CHT1), the choline transporter-like protein (CTL) family, and organic cation transporters (OCTs). mdpi.com

CHT1 (encoded by the SLC5A7 gene) is a high-affinity, sodium-dependent transporter primarily expressed in cholinergic neurons. mdpi.comuniprot.org Its main function is to take up choline from the synaptic cleft for the synthesis of the neurotransmitter acetylcholine (B1216132). mdpi.comuniprot.org The activity of CHT1 is regulated by its translocation to and from the plasma membrane. uniprot.org

The CTL family consists of five subtypes (CTL1-5) with varying tissue distributions and transport properties. mdpi.com CTL1, for example, has been identified as the primary choline transporter in several cancer cell lines. mdpi.comresearchgate.net Unlike CHT1, choline uptake by CTL1 is generally sodium-independent. researchgate.net

OCT1 and OCT2 are polyspecific transporters that can also recognize and transport choline, although with lower affinity compared to CHT1. mdpi.com

Table 2: Major Choline Transporter Families

| Transporter Family | Key Members | Primary Function & Characteristics | Sodium Dependence |

|---|---|---|---|

| High-Affinity Choline Transporter (CHT) | CHT1 (SLC5A7) | High-affinity uptake in cholinergic neurons for acetylcholine synthesis. mdpi.comuniprot.org | Dependent uniprot.orgfrontiersin.org |

| Choline Transporter-Like (CTL) | CTL1-5 | Intermediate-affinity transport in various tissues, including cancer cells. mdpi.comresearchgate.net | Independent researchgate.net |

| Organic Cation Transporters (OCT) | OCT1, OCT2 | Low-affinity, polyspecific transport of choline and other organic cations. mdpi.com | Independent |

Cellular Fate and Degradation Pathways of Ascorbate and Choline Components

Once inside the cell, both ascorbate and choline are metabolized through distinct pathways.

Ascorbate, a potent reducing agent, is oxidized to the ascorbyl radical and then to dehydroascorbic acid (DHA). mdpi.com DHA is an unstable molecule that can be transported into cells via glucose transporters (GLUTs). tandfonline.comnih.gov Inside the cell, DHA is rapidly reduced back to ascorbate, a process that utilizes cellular reducing equivalents like glutathione (B108866). mdpi.comnih.gov This recycling is crucial for maintaining the intracellular pool of reduced ascorbate. However, this recycling process can also generate oxidative stress under certain conditions. nih.gov At physiological pH, ascorbate exists as an anion, and its movement across membranes is tightly regulated. tandfonline.com If not recycled, DHA can be irreversibly hydrolyzed. mdpi.com

Choline serves as a precursor for several essential molecules. A primary fate of choline is its use in the synthesis of phosphatidylcholine (PC), a major component of cell membranes. oregonstate.edu This occurs via the CDP-choline pathway. oregonstate.edu Choline can also be oxidized to betaine (B1666868), which then acts as a crucial methyl donor in the methionine cycle, contributing to the methylation of homocysteine. oregonstate.edu This role in methylation reactions links choline metabolism to epigenetic regulation. mdpi.com The fate of newly synthesized choline-containing lipids is particularly important during cell division for the reassembly of the nuclear envelope. tandfonline.com

Impact on Cellular Processes in vitro (excluding cell viability and toxicity)

Both ascorbate and choline have been shown to influence fundamental cellular processes in vitro, independent of their effects on cell survival.

Regulation of Gene Expression

Ascorbic acid has been demonstrated to modulate the expression of a wide range of genes. nih.gov One of the earliest observed effects was the stimulation of procollagen (B1174764) mRNA transcription. nih.gov More recently, ascorbate has been identified as a key cofactor for enzymes involved in epigenetic regulation, such as the ten-eleven translocation (TET) proteins, which are involved in DNA demethylation. mdpi.com By influencing the activity of these enzymes, ascorbate can alter the methylation status of DNA and histones, thereby affecting the expression of numerous genes, including oncogenes and tumor suppressor genes. mdpi.commdpi.com For example, ascorbate has been shown to regulate the activity and accumulation of HIF1-α, a key transcription factor in cellular responses to hypoxia. mdpi.com

Choline also plays a significant role in regulating gene expression, primarily through its role as a methyl donor. mdpi.com The availability of choline can influence DNA and histone methylation patterns. mdpi.com For instance, in rodent models, a low-choline diet during pregnancy was associated with decreased methylation and increased expression of genes like Vegfc and Angpt2 in the fetal brain, which led to premature differentiation of endothelial progenitor cells. mdpi.com

Modulation of Cellular Differentiation Processes

L-ascorbate is known to stimulate the in vitro differentiation of several cell types, particularly those derived from the mesenchyme. nih.gov A key mechanism for this is its essential role as a cofactor for enzymes involved in collagen synthesis, which is critical for the formation of the extracellular matrix that guides differentiation. nih.gov Ascorbate also promotes the differentiation of neuronal cells. Overexpression of the ascorbate transporter SVCT2 in cortical neurons, leading to increased ascorbate uptake, enhances neuronal differentiation and arborization. mdpi.com Recent studies also suggest that ascorbate can stimulate pluripotency in stem cells and activate signaling pathways like JAK/STAT, which are involved in neuronal differentiation. mdpi.com It has also been shown to promote the proliferation and differentiation of skeletal muscle satellite cells. kosfaj.org

Choline and its derivatives have also been implicated in cellular differentiation. For example, CDP-choline has been shown to significantly promote the osteogenic differentiation of pre-osteoblastic cells, as indicated by increased alkaline phosphatase activity and collagen synthesis. researchgate.net In the developing brain, choline availability is critical for the proper proliferation and differentiation of neural progenitor cells. mdpi.commdpi.com

Maintenance of Cellular Redox Homeostasis

The compound this compound is composed of two molecules, choline and ascorbate, both of which play significant roles in the intricate network of reactions that maintain cellular redox homeostasis. This balance is crucial for preventing cellular damage from reactive oxygen species (ROS), which are generated during normal metabolic processes and in response to environmental stressors. nih.gov

Ascorbate, the anionic form of ascorbic acid (Vitamin C), is a potent, water-soluble antioxidant. mdpi.com It directly scavenges a wide array of ROS, including superoxide (B77818) and hydroxyl radicals, by donating electrons. mdpi.comnih.gov This action converts ascorbate into the less reactive ascorbyl radical, which can then be recycled back to its reduced, active form. mdpi.com This recycling is a key feature of the cellular antioxidant defense system, involving enzymes such as dehydroascorbate reductase and interactions with other antioxidants like glutathione (GSH). mdpi.comnih.gov

Furthermore, ascorbate contributes to the regeneration of other essential antioxidants, most notably α-tocopherol (vitamin E). mdpi.comnih.gov α-tocopherol is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. nih.gov When α-tocopherol neutralizes a lipid radical, it becomes the tocopheryl radical. Ascorbate can donate an electron to this radical, thereby regenerating α-tocopherol and allowing it to continue its protective function. nih.gov

Choline metabolism is also intrinsically linked to cellular redox balance, primarily through its connection to the synthesis of glutathione (GSH), a major endogenous antioxidant. mdpi.com Choline can be oxidized to form betaine, which then participates in the methionine cycle. This cycle is crucial for generating S-adenosylmethionine (SAM), a universal methyl donor that is also involved in the synthesis of cysteine, the rate-limiting amino acid for GSH production. oregonstate.edu Studies have shown that reprogrammed choline metabolism can lead to increased GSH production, which helps maintain a high-level intracellular redox homeostasis to counteract oxidative stress. mdpi.com In some experimental models, such as in glutathione-deficient mice, ascorbate administration has been shown to increase glutathione levels in tissues like the lung and skeletal muscle, highlighting the interplay between these two antioxidant systems. pnas.org

The combination of choline and ascorbate in a single compound suggests a dual mechanism for supporting cellular redox status: the direct, potent ROS-scavenging activity of the ascorbate moiety and the indirect contribution of the choline moiety to the synthesis of the critical antioxidant, glutathione.

Table 1: Research Findings on the Roles of Ascorbate and Choline in Redox Homeostasis

| Component | Mechanism | Key Findings | References |

|---|---|---|---|

| Ascorbate (Vitamin C) | Direct ROS Scavenging | Directly reacts with and neutralizes various reactive oxygen species (ROS). mdpi.com | mdpi.com |

| Ascorbate (Vitamin C) | Antioxidant Regeneration | Reduces the tocopheryl radical to regenerate active α-tocopherol (Vitamin E). nih.gov | nih.gov |

| Ascorbate (Vitamin C) | Interaction with Glutathione | Participates in the ascorbate-glutathione pathway for H2O2 processing. nih.gov Can help restore glutathione levels in certain deficiency states. pnas.org | nih.govpnas.org |

| Choline | Support of Glutathione Synthesis | Serves as a precursor for betaine, which is involved in the methionine cycle that provides precursors for glutathione (GSH) synthesis. mdpi.comoregonstate.edu | mdpi.comoregonstate.edu |

| Choline Metabolism | Redox Homeostasis Regulation | Reprogramming of choline metabolism has been linked to increased GSH production and maintenance of high-level intracellular redox homeostasis in cancer cells. mdpi.com | mdpi.com |

Apoptosis Mechanisms in Choline Deficiency Research (in cell culture)

Choline is an essential nutrient required for the structural integrity of cell membranes, and its deprivation has been shown in numerous cell culture studies to trigger apoptosis, or programmed cell death. nih.govnih.gov The investigation into the mechanisms of choline deficiency-induced apoptosis provides a framework for understanding the critical role of choline in cell survival.

One of the primary consequences of choline deprivation in cell culture is the disruption of phospholipid metabolism. Studies using various cell lines, including PC12 (pheochromocytoma), primary fetal neurons, and hepatocytes, have demonstrated that a lack of extracellular choline leads to a significant decrease in the cellular concentrations of key membrane components, namely phosphatidylcholine and sphingomyelin (B164518). nih.govnih.govcapes.gov.br

This disruption in phospholipid synthesis and maintenance is closely linked to the accumulation of pro-apoptotic signaling molecules. A consistent finding across multiple studies is the significant increase in intracellular levels of ceramide and diacylglycerol preceding the onset of apoptosis. nih.govnih.govcapes.gov.br Ceramide, in particular, is a well-established mediator of apoptosis. mdpi.com Experiments have shown that adding cell-permeable ceramide to control cells can induce apoptosis, mimicking the effect of choline deficiency. nih.govcapes.gov.br The accumulation of ceramide is thought to result from the increased degradation of sphingomyelin as the cell attempts to generate phosphocholine (B91661). mdpi.com

The apoptotic signal initiated by these lipid mediators converges on the activation of caspases, a family of proteases that execute the final stages of programmed cell death. Specifically, the activation of effector caspases, such as caspase-3, has been identified as a critical step in choline deficiency-induced apoptosis. nih.govnih.govmdpi.com The addition of caspase inhibitors to choline-deficient cell cultures has been shown to prevent apoptosis, confirming their central role in the process. nih.gov

Further research has elucidated the involvement of other signaling pathways. In PC12 cells, choline deficiency was found to upregulate the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis. unc.edu Conversely, the pro-survival transcription factor NF-κB was also activated, suggesting a cellular conflict between pro-apoptotic and anti-apoptotic signals. unc.edu Additionally, choline deficiency has been associated with mitochondrial dysfunction, including the loss of mitochondrial membrane potential, which is a key upstream event in many apoptotic pathways. researchgate.net

Table 2: Research Findings on Apoptosis Mechanisms in Choline-Deficient Cell Cultures

| Cell Line(s) | Observed Molecular/Cellular Event | Associated Findings | References |

|---|---|---|---|

| PC12, Primary Neurons | Decreased Membrane Phospholipids (B1166683) | Significant reduction in phosphatidylcholine and sphingomyelin concentrations. nih.govnih.gov | nih.govnih.gov |

| PC12, Hepatocytes | Accumulation of Lipid Messengers | Ceramide and diacylglycerol levels increase significantly prior to apoptosis. nih.govcapes.gov.br | nih.govcapes.gov.br |

| PC12, Pancreatic Cancer Cells, Tongue Cancer Cells | Caspase Activation | Activation of caspase-3/7 is a key execution step. Apoptosis is blocked by caspase inhibitors. nih.govmdpi.commdpi.com | nih.govmdpi.commdpi.com |

| PC12 | p53 and NF-κB Pathway Modulation | Upregulation of the pro-apoptotic p53 protein and activation of the anti-apoptotic NF-κB pathway. unc.edu | unc.edu |

| Hepatocytes | Mitochondrial Dysfunction | Loss of mitochondrial membrane potential is an upstream event in the apoptotic cascade. researchgate.net | researchgate.net |

| Primary Fetal Neurons | Impaired Neurite Outgrowth | Choline deficiency dramatically attenuated neurite outgrowth in conjunction with inducing apoptosis. nih.gov | nih.gov |

Computational and Theoretical Modeling Approaches

Molecular Dynamics Simulations of Choline (B1196258) Ascorbate (B8700270) Systems

Molecular dynamics (MD) simulations have been employed to investigate DESs composed of choline chloride (ChCl) and ascorbic acid (AA), the constituent components of choline ascorbate. nih.gov These simulations model the system's evolution over time, offering a detailed view of molecular interactions and behavior that is often inaccessible through experimental means alone. acs.org

The defining feature of choline-based DESs is their extensive hydrogen bonding network, which is crucial for the significant depression of the melting point compared to the individual components. mdpi.com MD simulations are particularly powerful for characterizing these networks.

In simulations of ChCl/AA systems, the hydrogen bond network's stability has been shown to be remarkably insensitive to temperature changes across a range of 303.15 K to 353.15 K. nih.govresearchgate.net This indicates a robust and well-defined interaction landscape. The primary hydrogen bonding interactions occur between the chloride ion (from ChCl) and the hydroxyl groups of ascorbic acid, as well as the hydroxyl group of choline. researchgate.net Analysis of different molar ratios revealed that the hydrogen bond network and the mutual attraction between the components are strongest at the experimental eutectic concentration, which for ChCl and AA is a molar ratio of 2:1. nih.gov

The introduction of water into the ChCl/AA DES system has a disruptive effect. Simulation results show that water molecules can interfere with and break the existing hydrogen bonds between choline, chloride, and ascorbate by competitively forming new hydrogen bonds, thereby disrupting the network essential for the DES structure. nih.gov

Table 1: Summary of Hydrogen Bonding Analysis in Choline Chloride/Ascorbic Acid DES

| Parameter | Finding | Reference |

|---|---|---|

| Eutectic Concentration | The most stable hydrogen bond network is observed at the experimental eutectic molar ratio of 2:1 (ChCl:AA). | nih.gov |

| Temperature Effect | The hydrogen bonding network remains largely unchanged and stable over a temperature range of 303.15 K to 353.15 K. | nih.govresearchgate.net |

| Effect of Water | Water molecules disrupt the DES hydrogen bonding network by forming preferential hydrogen bonds with the components. | nih.gov |

| Primary Interactions | Hydrogen bonds are predominantly formed between the chloride ion and the hydroxyl groups of both ascorbic acid and choline. | researchgate.net |

MD simulations provide detailed information on the liquid structure through tools like the radial distribution function (RDF) and spatial distribution function (SDF). nih.govacs.org The RDF gives the probability of finding an atom at a certain distance from a reference atom, revealing the local packing and coordination.

For the ChCl/AA system, RDF analyses have quantified the key interactions. nih.gov For instance, the sharp first peak in the RDF between the chloride ion and the hydrogen atoms of ascorbic acid's hydroxyl groups indicates a strong and specific hydrogen bond. The SDF complements this by showing the 3D probability distribution, visually confirming that the chloride ions are located close to the hydroxyl groups of both choline and ascorbic acid. nih.gov

Dynamical properties, such as the self-diffusion coefficient, are also calculated from MD simulations. These analyses show that the mobility of the individual components is lowest at the eutectic composition, which is consistent with the formation of a highly interconnected and stable hydrogen bonding network that restricts molecular movement. nih.govresearchgate.net

Table 2: Key Findings from RDF Analysis of ChCl/AA DES at Eutectic Composition (2:1)

| Atom Pair (Reference...Target) | Significance | Reference |

|---|---|---|

| Cl⁻ ... H (hydroxyl of Ascorbic Acid) | Strong hydrogen bonding is indicated by a sharp peak at a short distance, signifying the role of the chloride ion as the primary hydrogen bond acceptor. | nih.gov |

| Cl⁻ ... H (hydroxyl of Choline) | A distinct peak demonstrates the interaction between the chloride ion and the choline cation's hydroxyl group, forming a bridge between the cation and anion. | researchgate.netacs.org |

| O (hydroxyl of Ascorbic Acid) ... H (hydroxyl of Choline) | Shows the presence of direct hydrogen bonding between the hydrogen bond donor (ascorbic acid) and the cation (choline). | nih.gov |

Quantum Chemistry Investigations of Intermolecular Interactions

Quantum chemistry calculations, such as those based on Density Functional Theory (DFT), offer a higher level of theory to investigate the electronic details of intermolecular interactions. researchgate.netmdpi.com These methods are used to study small, representative clusters of the DES components to elucidate the nature of the bonding, charge distribution, and interaction energies with high accuracy. mdpi.com

For choline-based DESs, DFT calculations have confirmed that the interactions are not purely electrostatic; there is a significant degree of charge transfer from the chloride ion to the hydrogen bond donor (e.g., ascorbic acid). researchgate.net Analyses like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to find and characterize bond critical points, providing quantitative data on the strength and nature (covalent vs. electrostatic) of the hydrogen bonds. mdpi.com Such studies on systems similar to this compound reveal that the stability of the DES is a result of a complex network of conventional hydrogen bonds, as well as weaker C-H···O interactions. researchgate.net These computational approaches are crucial for understanding how the choice of hydrogen bond donor tunes the physical properties of the resulting DES. researchgate.net

Development and Validation of Force Fields for Choline-Based Deep Eutectic Solvents

The accuracy of MD simulations is critically dependent on the quality of the force field, which is a set of parameters and equations that defines the potential energy of the system. tandfonline.com Standard force fields like the General Amber Force Field (GAFF) and Optimized Potentials for Liquid Simulations (OPLS) often require refinement to accurately model the unique environment of DESs. tandfonline.comresearchgate.net

Researchers have developed specific force fields, such as OPLS-DES, by fine-tuning parameters to reproduce experimental data for a range of choline chloride-based DESs. researchgate.net The validation process involves comparing simulation results for bulk properties like density, viscosity, and heat capacity against measured experimental values at various temperatures. researchgate.netua.pt It has been shown that accurately modeling DESs often requires scaling the partial atomic charges to account for polarization effects in the condensed phase. ua.ptosti.gov The development of these specialized and validated force fields is a critical ongoing effort that enables more reliable and predictive simulations of choline-based systems, including this compound. osti.govgithub.com

Table 3: Examples of Force Fields Used for Choline-Based DES Simulations

| Force Field | Development/Validation Approach | Key Findings | Reference |

|---|---|---|---|

| OPLS-DES | Parameters were fine-tuned to reproduce bulk-phase physical properties (density, viscosity, heat capacity) for 8 different choline chloride-based DESs. | Gave near quantitative agreement with experimental data, yielding low mean absolute errors. | researchgate.net |

| GAFF (modified) | Refined for ChCl/Ethylene (B1197577) Glycol by scaling partial charges and van der Waals parameters against a small set of experimental density and viscosity data. | The refined model accurately predicted density, viscosity, and ionic conductivity over wide composition and temperature ranges. Charge scaling was essential. | osti.gov |

| GAFF-DES / OPLS-DES / CHARMM | Evaluated five different force fields with three charge scaling factors to compute solid-phase properties (lattice parameters, density) of choline chloride. | Results were sensitive to the choice of force field; specific combinations of force field and charge scaling were needed to match experimental crystal structures. | ua.pt |

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of a compound. For choline (B1196258) ascorbate (B8700270), various NMR methods are applied to characterize its constituent ions.

¹H-NMR for Metabolomic Profiling of Choline and Ascorbate

Proton (¹H) NMR spectroscopy is a cornerstone of metabolomics, enabling the identification and quantification of multiple metabolites in a biological sample simultaneously. nih.govmdpi.commdpi.com In the context of choline ascorbate, ¹H-NMR is used to profile and identify the distinct proton signals of both the choline cation and the ascorbate anion.

For choline, the most prominent signal in its ¹H-NMR spectrum is a sharp singlet arising from the nine equivalent protons of the three methyl groups (-N⁺(CH₃)₃), typically observed around 3.2 ppm. chemicalbook.com The two methylene (B1212753) groups (-CH₂-) adjacent to the nitrogen and oxygen atoms produce distinct multiplets, usually found around 3.5 ppm and 4.0 ppm, respectively. chemicalbook.comrsc.org

Ascorbic acid presents a more complex ¹H-NMR spectrum due to its various protons in different chemical environments. Key signals can be assigned to the protons on the lactone ring and the side chain. nih.gov The pH of the solution can significantly influence the chemical shifts of ascorbate's protons, particularly those near the acidic hydroxyl groups. nih.gov In metabolomic studies of complex mixtures like acerola-based food supplements, ¹H-NMR has been successfully used to identify and compare the profiles of both ascorbic acid and choline. nih.govnih.gov

| Compound | Proton Assignment | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Choline | -N⁺(CH₃)₃ | ~3.22 | chemicalbook.com |

| -CH₂-N⁺- | ~3.54 | chemicalbook.com | |

| -CH₂-OH | ~4.07 | chemicalbook.com | |

| Ascorbic Acid | H-4 | ~4.94 | chemicalbook.com |

| H-5 | ~4.06 | chemicalbook.com | |

| H-6 | ~3.76 | chemicalbook.com |

¹³C-NMR for Structural Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of a molecule. For this compound, this technique is invaluable for confirming the structure of each component ion.

In the ¹³C-NMR spectrum of choline, three distinct signals are expected. The carbon atoms of the three equivalent methyl groups attached to the nitrogen appear as a single peak around 54.7 ppm. chemicalbook.com The methylene carbon adjacent to the nitrogen is observed around 68.1 ppm, and the methylene carbon bonded to the hydroxyl group appears at approximately 56.3 ppm. chemicalbook.com

The ¹³C-NMR spectrum of ascorbic acid shows six signals corresponding to its six carbon atoms. The chemical shifts are sensitive to ionization and substitution, making ¹³C-NMR a useful tool for differentiating between various ascorbate derivatives. acs.org The carbons of the double bond (C-2 and C-3) and the carbonyl carbon (C-1) are typically found downfield (higher ppm values), while the carbons of the side chain (C-4, C-5, C-6) are located upfield. chemicalbook.com

| Compound | Carbon Assignment | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Choline (in D₂O) | -N⁺(CH₃)₃ | ~54.7 | chemicalbook.com |

| -CH₂-N⁺- | ~68.1 | chemicalbook.com | |

| -CH₂-OH | ~56.3 | chemicalbook.com | |

| Ascorbic Acid | C-1 | ~171.0 | blogspot.com |

| C-2 | ~118.5 | blogspot.com | |

| C-3 | ~156.0 | blogspot.com | |

| C-4 | ~75.0 | blogspot.com | |

| C-5 | ~68.5 | blogspot.com | |

| C-6 | ~62.5 | blogspot.com |

Application of NMR for Component Identification in Deep Eutectic Solvents

Deep Eutectic Solvents (DESs) are mixtures of compounds that have a significantly lower melting point than their individual components. nih.gov Choline chloride (a close relative of choline) is a common component of DESs, often paired with a hydrogen bond donor like ascorbic acid. nih.gov NMR spectroscopy is a key technique for studying the molecular interactions and structures within these solvents. researchgate.netsci-hub.se

By analyzing the chemical shifts and through-space interactions (via NOESY experiments), researchers can elucidate how the choline cation and the ascorbate anion interact. researchgate.netsci-hub.se ¹H and ¹³C-NMR spectra can confirm the presence and integrity of the individual components within the DES mixture. Furthermore, Pulsed Field Gradient (PFG) NMR can be used to measure the self-diffusion coefficients of each species, providing insights into the mobility and intermolecular interactions within the solvent. rsc.orgrsc.org

Quantitative NMR (qNMR) for Ascorbic Acid Analysis

Quantitative NMR (qNMR) is a powerful method for determining the concentration of a substance by comparing the integral of its NMR signal to that of a certified internal standard. ox.ac.uk This technique offers high precision and accuracy without the need for identical reference standards for each analyte.

¹H-qNMR has been developed and validated as a rapid and reliable method for quantifying ascorbic acid in various matrices, including food supplements. nih.govnih.gov The method typically involves selecting a well-resolved proton signal of ascorbic acid, ensuring it does not overlap with other signals in the spectrum, and comparing its integral to that of a known amount of an internal standard. science.gov The choice of pH and the use of water suppression techniques are critical for achieving accurate quantification. nih.gov For instance, a pH of 3.35 has been identified as optimal for isolating a quantifiable ascorbic acid signal at 4.92 ppm in certain samples. nih.gov The limits of detection (LOD) and quantification (LOQ) for ascorbic acid by ¹H-qNMR have been reported to be as low as 0.05 mg/mL and 0.15 mg/mL, respectively. nih.govnih.gov

Chromatographic Separation Techniques

Chromatography is essential for separating the components of a mixture, allowing for their individual detection and quantification. Due to the polar nature of both choline and ascorbate, specific chromatographic techniques are required for their effective separation.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Compounds (e.g., Choline, Ascorbate)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is ideal for separating highly polar and hydrophilic compounds that are poorly retained by traditional reversed-phase (RP) columns. sigmaaldrich.comchromatographyonline.com The technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer. sigmaaldrich.com

HILIC is particularly well-suited for the analysis of choline and its metabolites. lcms.cznih.gov Various HILIC stationary phases, such as those based on silica, zwitterionic, or diol chemistries, can be used to achieve retention and separation. lcms.czlcms.cz The composition of the mobile phase, including the type of organic solvent (typically acetonitrile) and the pH and concentration of the buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate), is optimized to achieve the desired separation. lcms.cz HILIC is often coupled with mass spectrometry (MS) for sensitive and selective detection, as the high organic content of the mobile phase enhances electrospray ionization. science.gov This combination allows for the successful analysis of choline in complex biological matrices. nih.gov Similarly, HILIC provides an effective means to retain and separate ascorbic acid from other polar compounds in a sample. sigmaaldrich.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Atlantis HILIC Silica, 3 µm, 2.1 x 150 mm | |

| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 | |

| Mobile Phase B | Acetonitrile | |

| Gradient | Isocratic (e.g., 95% B) or Gradient | |

| Flow Rate | 0.2 mL/min | |

| Detection | ESI-MS |

Spectrophotometric Methods for Choline and Ascorbate Analysis

Spectrophotometric methods offer rapid, simple, and cost-effective alternatives for the quantification of choline and ascorbate, relying on the principle of light absorption.

UV/Visible spectroscopy can be applied for the estimation of both components of this compound. Choline bitartrate, a related salt, has been shown to have a maximum absorbance (λmax) at 208 nm in an aqueous solution, and this principle can be extended to other choline salts. The method follows Beer's Law, demonstrating linearity over a concentration range of 5-35 µg/ml.

For ascorbic acid, UV spectroscopy is a well-established analytical method. researchgate.net The technique is user-friendly, rapid, and non-destructive. wepub.org It relies on measuring the absorbance of UV light by the ascorbate molecule. Multiproduct multivariate calibration, using techniques like partial least squares (PLS) regression, can be employed to create robust models for quantifying Vitamin C in complex samples, offering an alternative to more time-consuming methods. researchgate.net

Colorimetric assays for ascorbic acid are based on its reducing properties. A common method involves the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by ascorbic acid. The resulting Fe²⁺ is then chelated with a colorimetric probe, producing a colored product with a strong absorbance that can be measured, typically between 545-600 nm. To ensure specificity, ascorbate oxidase can be added to a parallel sample to eliminate the ascorbate, providing a background reading that can be subtracted from the total.

Another approach utilizes the peroxidase-like activity of nanomaterials, such as carbon quantum dots (CQDs). These materials can catalyze the oxidation of a chromogenic substrate like 3,3′,5,5′-tetramethylbenzidine (TMB) in the presence of hydrogen peroxide to produce a colored product. Ascorbic acid reduces this oxidized product, causing the color to fade. The decrease in absorbance is directly proportional to the concentration of ascorbic acid. nih.gov This method has shown good linearity in the range of 1.0–105 μM with a low detection limit of 0.14 μM. nih.gov

Table 4: Comparison of Colorimetric Assays for Ascorbic Acid

| Assay Principle | Key Reagents | Detection Wavelength | Linearity Range | Detection Limit | Reference |

|---|---|---|---|---|---|

| Iron Reduction | Fe³⁺, Colorimetric Probe, Ascorbate Oxidase | 545-600 nm | 0.2 to 20 nmol | N/A | |

| Peroxidase Mimic | Carbon Quantum Dots (CQDs), TMB, H₂O₂ | 652 nm | 1.0–105 μM | 0.14 μM | nih.gov |

X-ray Diffraction (XRD) for Crystalline Structural Analysis